Fluazifop-P

Description

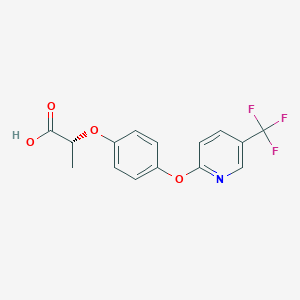

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058194 | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83066-88-0 | |

| Record name | Fluazifop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83066-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083066880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S3257FZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fluazifop-P on Grassy Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-P-butyl (B166164) is a highly selective, post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grassy weeds. As a member of the aryloxyphenoxypropionate ("fop") chemical family, its mode of action is centered on the disruption of lipid biosynthesis, a fundamental process for plant growth and development.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Fluazifop-P, detailing its biochemical interactions, physiological effects, and the experimental methodologies used to elucidate these processes.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of Fluazifop-P is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[3] This process is vital for the production of phospholipids, which are essential components of cellular membranes.[3]

Upon application, the ester form, Fluazifop-P-butyl, is rapidly absorbed by the foliage of grassy weeds.[2] Inside the plant, it undergoes hydrolysis to its biologically active form, Fluazifop-P acid.[5] This active metabolite is then translocated systemically throughout the plant via the phloem, accumulating in the meristematic tissues—the regions of active growth such as shoot and root tips.[2][3]

In susceptible grassy weeds, Fluazifop-P acid specifically inhibits the plastidial isoform of ACCase.[5] This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, effectively halting the fatty acid synthesis pathway. The disruption of lipid production leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, cell death in the meristematic regions.[2][3]

The selectivity of Fluazifop-P arises from the structural differences in the ACCase enzyme between grasses and broadleaf plants. Broadleaf species possess a different, insensitive form of ACCase, rendering them tolerant to the herbicide's effects.[3]

Quantitative Data on ACCase Inhibition

The inhibitory effect of Fluazifop-P-butyl on ACCase activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor.

| Weed Species | Biotype | Herbicide | IC50 (µM) | Reference |

| Digitaria ciliaris | Susceptible (S) | Fluazifop-P-butyl | 0.5 | [1] |

| Digitaria ciliaris | Resistant (R1) | Fluazifop-P-butyl | 8.9 | [1] |

| Digitaria ciliaris | Resistant (R2) | Fluazifop-P-butyl | 17.1 | [1] |

Secondary Mechanism of Action: Oxidative Stress

In addition to the primary mechanism of ACCase inhibition, evidence suggests a secondary mode of action involving the induction of oxidative stress. Treatment with Fluazifop-P-butyl has been shown to increase the levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to lipid peroxidation of cell membranes. This oxidative damage contributes to the overall phytotoxicity and necrosis observed in susceptible plants.

Translocation and Metabolism

The efficacy of Fluazifop-P is dependent on its efficient translocation to the meristematic tissues and its conversion to the active acid form.

Quantitative Data on Translocation and Metabolism

Studies using radiolabeled Fluazifop-P-butyl have provided quantitative insights into its movement and transformation within grassy weeds.

| Plant Species | Parameter | Time after Application | Value | Reference |

| Setaria viridis | Absorption of ¹⁴C-Fluazifop-butyl | 24 hours | >95% of applied dose | [1] |

| Setaria viridis | Translocation from treated leaf | 24 hours | ~2% of applied dose | [1] |

| Setaria viridis | Accumulation in apical meristem | 24 hours | 0.76% of applied dose | [1] |

| Avena sativa | Metabolism to Fluazifop acid | 6 hours | 75% of recovered ¹⁴C | [3] |

| Agropyron repens | Metabolism to Fluazifop acid | 6 hours | 36% of recovered ¹⁴C | [3] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Activity Assay (Malachite Green Colorimetric Method)

This assay determines the inhibitory effect of Fluazifop-P on ACCase activity by measuring the production of ADP, a byproduct of the ACCase-catalyzed reaction.

a. Enzyme Extraction:

-

Harvest fresh leaf tissue from young, actively growing grassy weeds.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT, and 1% (w/v) PVPP).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

b. ACCase Activity Measurement:

-

Prepare a reaction mixture containing Tricine buffer, MgCl₂, ATP, NaHCO₃, and acetyl-CoA.

-

Add a known concentration of the enzyme extract to the reaction mixture.

-

To test for inhibition, add varying concentrations of Fluazifop-P acid to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 34°C).

-

Stop the reaction by adding a solution that will denature the enzyme.

-

Add a malachite green-molybdate reagent. The malachite green will react with the inorganic phosphate (B84403) produced from the hydrolysis of ATP during the ACCase reaction, forming a colored complex.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

The amount of phosphate detected is proportional to the ACCase activity.

Radiolabeled Herbicide Translocation Study

This method tracks the movement of Fluazifop-P within the plant using a radiolabeled form of the herbicide (e.g., ¹⁴C-Fluazifop-P-butyl).

a. Plant Treatment:

-

Grow grassy weed seedlings to a specific growth stage (e.g., 3-4 leaf stage).

-

Apply a precise amount of ¹⁴C-Fluazifop-P-butyl to a specific leaf of each plant.

b. Sample Collection and Analysis:

-

At various time points after application, harvest the treated plants.

-

Section the plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Combust each plant section in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the amount of radioactivity in each section using a liquid scintillation counter.

-

The amount of radioactivity in each part indicates the extent of herbicide translocation.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a secondary product of this process.

a. Sample Preparation:

-

Harvest leaf tissue from both control and Fluazifop-P-treated plants.

-

Homogenize the tissue in a trichloroacetic acid (TCA) solution.

-

Centrifuge the homogenate to pellet the debris.

b. MDA Measurement:

-

Take an aliquot of the supernatant and add thiobarbituric acid (TBA) solution.

-

Incubate the mixture in a boiling water bath for a specific time (e.g., 30 minutes). This allows the MDA to react with TBA to form a colored adduct.

-

Quickly cool the reaction mixture on ice to stop the reaction.

-

Centrifuge the samples to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculate the MDA concentration using the Beer-Lambert law with the extinction coefficient of the MDA-TBA adduct.

Visualizations

Signaling Pathway of Fluazifop-P Action

Caption: Biochemical pathway of Fluazifop-P action in grassy weeds.

Experimental Workflow for ACCase Inhibition Assay

Caption: Experimental workflow for determining ACCase inhibition.

Experimental Workflow for Radiolabeled Translocation Study

Caption: Experimental workflow for radiolabeled translocation study.

Conclusion

The primary mechanism of action of Fluazifop-P on grassy weeds is the targeted inhibition of the ACCase enzyme, leading to a cessation of fatty acid synthesis and subsequent disruption of cell membrane integrity. This is complemented by a secondary mechanism involving the induction of oxidative stress. The herbicide's effectiveness is further enhanced by its rapid conversion to the active acid form and its systemic translocation to the plant's growing points. A thorough understanding of these core mechanisms and the experimental protocols used to study them is essential for the continued development of effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

- 1. researchgate.net [researchgate.net]

- 2. solutionsstores.com [solutionsstores.com]

- 3. Absorption, Translocation, and Activity of Fluazifop-Butyl as Influenced by Plant Growth Stage and Environment | Weed Science | Cambridge Core [cambridge.org]

- 4. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

An In-Depth Technical Guide to Fluazifop-P: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazifop-P-butyl is a selective, post-emergence herbicide renowned for its efficacy against a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops. As the herbicidally active R-enantiomer of fluazifop-butyl, its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2][3][4] This disruption of lipid formation leads to the cessation of growth and eventual death of susceptible grass species.[3][5] This technical guide provides a comprehensive overview of Fluazifop-P-butyl's chemical structure, physicochemical and toxicological properties, and detailed experimental protocols for its synthesis, analysis, and efficacy evaluation.

Chemical Structure and Identification

Fluazifop-P-butyl is the R-enantiomer of the racemic compound fluazifop-butyl. The presence of a chiral center in its propanoate group results in two stereoisomers, with the R-isomer being the biologically active component.[2]

| Identifier | Value |

| IUPAC Name | butyl (2R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate[6] |

| CAS Number | 79241-46-6[2][4] |

| Chemical Formula | C₁₉H₂₀F₃NO₄[2] |

| Molecular Weight | 383.36 g/mol [3] |

| Canonical SMILES | CCCCOC(=O)--INVALID-LINK--OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F[2] |

| InChI Key | VAIZTNZGPYBOGF-CYBMUJFWSA-N[2] |

Physicochemical Properties

Fluazifop-P-butyl is a pale, straw-colored liquid with low aqueous solubility and is miscible with most organic solvents.[2] It is not considered to be volatile.[2]

| Property | Value |

| Physical State | Pale straw-colored liquid[7] |

| Melting Point | ~5 °C[7] |

| Water Solubility | 1.1 mg/L at 25°C[7] |

| Vapor Pressure | 0.054 mPa at 20°C[7] |

| Octanol-Water Partition Coefficient (LogP) | 4.5[7] |

| Soil Adsorption Coefficient (Koc) | 5700[7] |

Toxicological Properties

Fluazifop-P-butyl exhibits low acute oral toxicity to mammals.[2]

| Property | Value |

| Acute Oral LD₅₀ (Rat) | 2451 mg/kg (female), >3680 mg/kg (male)[3] |

| Acute Dermal LD₅₀ (Rat) | >2076 mg/kg[3] |

| 96-hour LC₅₀ (Rainbow Trout) | 1.37 mg/L[7] |

| 96-hour LC₅₀ (Bluegill Sunfish) | 0.53 mg/L[7] |

| 48-hour EC₅₀ (Daphnia magna) | >10 mg/L[7] |

| Oral and Contact LD₅₀ (Bees) | >0.20 mg/bee[7] |

Mode of Action: ACCase Inhibition

Fluazifop-P-butyl is absorbed through the leaves of grass weeds and is translocated systemically through the phloem and xylem to the meristematic tissues, which are the sites of active growth.[3][5] In the plant, it is hydrolyzed to its active form, fluazifop-P acid.[8] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in de novo fatty acid synthesis.[5][9] The inhibition of ACCase blocks the production of phospholipids, which are essential for building cell membranes, leading to necrosis of the growing tissues and ultimately, the death of the plant.[9] The selectivity of Fluazifop-P-butyl for grasses is due to the difference in the sensitivity of the ACCase enzyme between gramineous and non-gramineous plants.[3]

References

- 1. epa.gov [epa.gov]

- 2. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. fao.org [fao.org]

- 5. epa.gov [epa.gov]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 8. CN102318643A - Glufosinate-fluazifop p butyl compounded herbicide composition and preparation method thereof - Google Patents [patents.google.com]

- 9. fao.org [fao.org]

Stereospecificity of Fluazifop-P enantiomers

An In-depth Technical Guide on the Stereospecificity of Fluazifop-P Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazifop (B150276), a member of the aryloxyphenoxypropionate ("fop") class of herbicides, is a chiral compound existing as two stereoisomers: (R)-fluazifop and (S)-fluazifop. The herbicidal activity of this molecule is highly stereospecific, residing almost exclusively in the (R)-enantiomer, commercially known as Fluazifop-P.[1][2] This technical guide provides a detailed examination of the biochemical and physiological basis for this stereospecificity. It covers the differential mechanism of action, metabolic fate, and quantitative efficacy of the enantiomers. Furthermore, this guide furnishes detailed protocols for the chiral separation of fluazifop enantiomers, the assessment of enzyme inhibition, and whole-plant bioassays to equip researchers with the necessary methodologies for further investigation.

Introduction to Chirality in Fluazifop

Fluazifop possesses a single chiral center in its propanoic acid moiety, leading to the existence of two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. In biological systems, such as the interaction between a herbicide and its target enzyme, the three-dimensional arrangement of atoms is critical for binding and activity. Consequently, enantiomers of chiral pesticides often exhibit significant differences in their biological activities. The commercial product, Fluazifop-P-butyl, is an enriched formulation of the herbicidally active (R)-enantiomer.[1] This enantiomer is rapidly hydrolyzed in the plant to its active acid form, (R)-fluazifop (Fluazifop-P), which is responsible for the herbicidal action.[3] The (S)-isomer is considered biologically inactive.[1]

Stereospecific Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of Fluazifop-P is the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[4][5] ACCase catalyzes the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of this enzyme leads to a depletion of fatty acids, which are essential components of cell membranes. This disruption of membrane synthesis ultimately results in the necrosis of meristematic tissues in susceptible grass species and plant death.[4][5]

The profound difference in activity between the fluazifop enantiomers is due to the stereospecific nature of the ACCase binding site. The (R)-enantiomer has the correct spatial configuration to bind with high affinity to the carboxyltransferase (CT) domain of the plastidial ACCase in sensitive grasses.[4][5][6] In contrast, the (S)-enantiomer does not fit correctly into the binding pocket and is thus unable to effectively inhibit the enzyme. This selective inhibition of the grass-specific plastidial ACCase isoform also accounts for the herbicide's selectivity, as broadleaf plants and other organisms possess an ACCase isoform that is insensitive to this class of herbicides.[4][6]

Caption: Stereospecific inhibition of ACCase by Fluazifop enantiomers.

Data Presentation: Differential Activity of Enantiomers

The stereospecificity of fluazifop is evident in the quantitative measures of its inhibitory action on ACCase and its herbicidal efficacy at the whole-plant level. The concentration of the herbicide required to inhibit 50% of the ACCase enzyme's activity (IC50) is a key metric.

Table 1: Comparative Inhibition of ACCase by Fluazifop Enantiomers

| Enantiomer | Target Enzyme | Plant Species | IC50 (µM) | Reference |

| (R)-Fluazifop | Acetyl-CoA Carboxylase | Barley (Hordeum vulgare) | ~0.3 | [5] |

| (S)-Fluazifop | Acetyl-CoA Carboxylase | Barley (Hordeum vulgare) | >100 (No inhibition observed) | [5] |

Note: The data presented is based on studies showing the (R)-isomer is a potent inhibitor while the (S)-isomer shows negligible activity at high concentrations.

Table 2: Herbicidal Efficacy (GR50) of Fluazifop-P-butyl on Grass Weeds

| Weed Species | Growth Stage | GR50 (g ai/ha) |

| Urochloa plantaginea | 3-4 leaves | 80 - 140 |

| Digitaria ciliaris | 3-4 leaves | ~60 |

| Panicum torpedum (Torpedograss) | Post-emergence | Effective at 1-3% v/v solution |

GR50: The herbicide dose required to cause a 50% reduction in plant growth (dry weight). Data is synthesized from field and greenhouse studies demonstrating the efficacy of the active (R)-enantiomer formulation.

Metabolism and Environmental Fate

In plants, the applied pro-herbicide, Fluazifop-P-butyl ((R)-enantiomer), is rapidly hydrolyzed by esterases to the biologically active acid, Fluazifop-P. The configurational stability of the chiral center is high, meaning there is no significant inversion from the active (R)-form to the inactive (S)-form within the plant.

In soil, the degradation of fluazifop enantiomers can be enantioselective, depending on the microbial populations present. Studies have shown that in some soil types, the herbicidally active (R)-fluazifop-butyl shows faster degradation than its (S)-counterpart, while in other environments, the reverse is true. This highlights the importance of stereoisomer analysis in environmental fate studies.

Caption: Metabolic pathway of Fluazifop-P-butyl in plants and soil.

Experimental Protocols

Chiral Separation of Fluazifop Enantiomers by HPLC

This protocol outlines a direct method for separating (R)- and (S)-fluazifop using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or similar polysaccharide-based column.

-

-

Sample Preparation:

-

Prepare a standard solution of racemic fluazifop acid at 1 mg/mL in mobile phase.

-

For butyl ester analysis, prepare a standard of racemic fluazifop-butyl.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with a small percentage of an acidic modifier. A typical starting ratio is 90:10 (v/v) n-hexane:2-propanol.

-

Acidic Modifier: Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the mobile phase to ensure the analyte is in a non-ionized state and to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 275 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution.

-

Record the chromatogram and determine the retention times for the two enantiomer peaks.

-

Optimize separation by adjusting the ratio of n-hexane to 2-propanol. Increasing the percentage of 2-propanol will generally decrease retention times.

-

Caption: Workflow for chiral HPLC separation of Fluazifop enantiomers.

In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol describes a non-radioactive method to determine the IC50 of fluazifop enantiomers on ACCase extracted from a susceptible grass species (e.g., barley, Hordeum vulgare). The assay measures the ADP produced, which is proportional to ACCase activity.

-

Enzyme Extraction:

-

Harvest 10-20 g of fresh young leaf tissue from 2-3 leaf stage barley plants.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 3-4 volumes of cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF).

-

Filter the homogenate through layers of cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing: 100 mM HEPES-KOH (pH 7.5), 2 mM ATP, 5 mM MgCl₂, 50 mM KCl, 15 mM NaHCO₃, and 0.5 mM Acetyl-CoA.

-

Prepare serial dilutions of (R)-fluazifop and (S)-fluazifop in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in all wells is constant and low (<1%).

-

In a 96-well plate, add 50 µL of the reaction mixture.

-

Add 5 µL of the herbicide dilutions (or solvent for control).

-

Initiate the reaction by adding 25 µL of the diluted enzyme extract.

-

Incubate at 30°C for 20-30 minutes.

-

-

Detection and Calculation:

-

Stop the reaction and measure the ADP produced using a commercial colorimetric assay kit (e.g., a malachite green-based phosphate (B84403) assay that measures the phosphate released from ADP after conversion by pyruvate (B1213749) kinase/lactate dehydrogenase).

-

Calculate the percent inhibition for each herbicide concentration relative to the no-herbicide control.

-

Plot percent inhibition versus log[herbicide concentration] and use non-linear regression to determine the IC50 value.

-

Whole-Plant Herbicidal Efficacy Bioassay (Greenhouse)

This protocol assesses the in-vivo herbicidal activity of fluazifop enantiomers on a target grass species.

-

Plant Material and Growth:

-

Sow seeds of a susceptible grass weed (e.g., barnyardgrass, Echinochloa crus-galli) in pots (10 cm diameter) containing a standard greenhouse potting mix.

-

Grow plants in a greenhouse with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Water and fertilize as needed to ensure uniform, active growth.

-

-

Herbicide Application:

-

Thin seedlings to a uniform number (e.g., 3-4 plants per pot) before treatment.

-

Treat plants at the 3-4 leaf stage.

-

Prepare spray solutions for each enantiomer (and a racemic mixture if desired) at a range of doses (e.g., 0, 20, 40, 80, 160, 320 g ai/ha). Use a formulation blank for the untreated control. Include a recommended adjuvant (e.g., non-ionic surfactant or crop oil concentrate) as per commercial recommendations.

-

Apply the herbicides using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.

-

-

Evaluation and Data Analysis:

-

Maintain the treated plants in the greenhouse for 14-21 days after treatment (DAT).

-

Visually assess phytotoxicity at 7 and 14 DAT on a scale of 0% (no effect) to 100% (complete plant death).

-

At 21 DAT, harvest the above-ground biomass from each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

-

Express the dry weight data as a percentage of the untreated control.

-

Use regression analysis to model the dose-response curve and calculate the GR50 value (the dose causing 50% growth reduction) for each active compound.

-

Conclusion

The biological activity of the herbicide fluazifop is fundamentally dependent on its stereochemistry. The (R)-enantiomer, Fluazifop-P, is a potent inhibitor of the ACCase enzyme in susceptible grasses, leading to effective weed control. The (S)-enantiomer is biologically inactive due to its inability to bind effectively to the enzyme's active site. This high degree of stereospecificity underscores the importance of chiral chemistry in the design and development of modern agrochemicals. Understanding these principles and the associated experimental methodologies is crucial for researchers in the fields of herbicide science, weed resistance management, and environmental toxicology.

References

- 1. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Degradation of Fluazifop-P-butyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Fluazifop-P-butyl (FPB), a selective post-emergence herbicide. The focus is on its degradation pathways in soil and water, detailing the primary metabolites, degradation rates, and the methodologies employed for their analysis.

Core Degradation Pathways

Fluazifop-P-butyl, the R-enantiomer of fluazifop-butyl, is the herbicidally active form.[1][2][3] In the environment, FPB undergoes degradation through several mechanisms, primarily microbial action and hydrolysis, to form its major metabolites: Fluazifop-P (the free acid, FP) and subsequently 2-hydroxy-5-trifluoromethyl-pyridin (TFMP).[4][5][6][7][8] Photodegradation is generally considered a minor degradation route for FPB in soil.[3]

Degradation in Soil

In soil environments, the degradation of Fluazifop-P-butyl is rapid and predominantly mediated by microorganisms.[4][5][6][7] The initial and swift step is the hydrolysis of the butyl ester to form Fluazifop-P.[4][5][9] This is followed by a slower microbial degradation of Fluazifop-P to TFMP.[4][5][6][7] Both Fluazifop-P and TFMP exhibit limited sorption to soil particles and can be persistent, raising the potential for leaching into groundwater.[4][5][6][7] Studies have shown that soil moisture content significantly influences the degradation rate, with higher moisture leading to faster dissipation.[5]

Degradation in Water

In aquatic environments, the degradation of Fluazifop-P-butyl is primarily driven by hydrolysis, which is pH-dependent.[1][9] It is relatively stable in acidic and neutral conditions but degrades rapidly under alkaline conditions (pH 9).[1][5] The primary degradation product in water is also Fluazifop-P.[1][9] While FPB is relatively stable to photolysis, its degradation can be enhanced by photocatalysts such as nanometer titanium dioxide.[10]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of Fluazifop-P-butyl and its primary metabolite, Fluazifop-P, in soil and water under various conditions.

Table 1: Degradation Half-life (DT50) of Fluazifop-P-butyl in Soil

| Soil Type | Condition | DT50 | Reference |

| Loamy Soil (Silstrup) | Aerobic, Laboratory | 17 hours | [4] |

| Loamy Soil (Faardrup) | Aerobic, Laboratory | 26 hours | [4] |

| Not Specified | Aerobic, Laboratory (typical) | 1.0 day | [2] |

| Vegetables and Soil | Field | 1.62 - 2.84 days | [5][11] |

| Not Specified | Field (average) | 15 days | [12] |

| Irradiated Soil | Photolysis, Laboratory | 116 days | [3] |

| Dark Control Soil | Laboratory | 272 days | [3] |

Table 2: Degradation Half-life (DT50) of Fluazifop-P-butyl in Water

| pH | Condition | DT50 | Reference |

| 5.0 | Sterile Buffer, 25°C | 78 days | [1] |

| 7.0 | Sterile Buffer, 25°C | Stable (DT50 > 30 days) | [1] |

| 9.0 | Sterile Buffer, 25°C | 29 hours | [1] |

| 9.0 | Not Specified | 2.5 days | [5] |

| Not Specified | Not Specified | 0.34 - 2.52 days | [13] |

Table 3: Persistence of Fluazifop-P (FP) in the Environment

| Environment | Persistence | Reference |

| Aqueous | Can persist for more than 100 days | [5] |

Experimental Protocols

The study of Fluazifop-P-butyl degradation involves a combination of laboratory and field experiments, with analysis predominantly carried out using chromatographic techniques.

Sample Preparation and Extraction

-

Soil Samples: Soil samples are typically collected, sieved, and homogenized. For laboratory studies, they may be sterilized to differentiate between microbial and abiotic degradation. Fortification with a known concentration of Fluazifop-P-butyl is performed, and samples are incubated under controlled conditions (e.g., 20°C, specific moisture content).[5][14] Extraction is often performed using organic solvents like acetonitrile (B52724) or dichloromethane.[12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also effective for extracting a wide range of pesticides from soil.[12]

-

Water Samples: Water samples are collected and may be stabilized with an acidic solution (e.g., 2% acetic acid in acetonitrile) to minimize degradation before analysis.[15] Samples might be centrifuged or filtered if particulates are present.[15] Solid-phase extraction (SPE) can be used to concentrate the analytes from the water matrix.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of Fluazifop-P-butyl and its metabolites.[12] Gas Chromatography with mass spectrometry (GC-MS) has also been utilized.[12]

-

LC-MS/MS Analysis:

-

Ionization: Electrospray ionization (ESI) is typically used. Fluazifop-P-butyl and TFMP are often analyzed in positive ionization mode, while Fluazifop-P is analyzed in negative ionization mode.[15]

-

Quantification: Quantification is achieved using external standard calibration.[15]

-

Limit of Quantitation (LOQ): A typical LOQ for Fluazifop-P-butyl and its metabolites in soil is around 1.0 µg/kg (ppb).[12] For plant commodities, LOQs are reported in the range of 0.01-0.02 mg/kg.[16]

-

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams illustrate the degradation pathway of Fluazifop-P-butyl and a typical experimental workflow for its analysis.

Caption: Degradation pathway of Fluazifop-P-butyl in soil and water.

Caption: General experimental workflow for Fluazifop-P degradation studies.

References

- 1. fao.org [fao.org]

- 2. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. | Sigma-Aldrich [sigmaaldrich.com]

- 9. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. esjpesticides.org.eg [esjpesticides.org.eg]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. fao.org [fao.org]

Environmental fate and mobility of Fluazifop-P

An In-depth Technical Guide on the Environmental Fate and Mobility of Fluazifop-P-butyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-P-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a wide range of broad-leaved crops, such as soybeans, cotton, and potatoes.[1][2][3] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible grass species.[3][4] Fluazifop-P-butyl is the R-enantiomer of fluazifop-butyl, which possesses the majority of the herbicidal activity.[1][5][6] Following application, it is rapidly absorbed by the leaves and hydrolyzed to its biologically active acid form, fluazifop-P, which is then translocated throughout the plant.[1][3] Understanding the environmental fate and mobility of Fluazifop-P-butyl and its principal degradation products is critical for assessing its environmental risk, particularly concerning soil persistence and potential for water contamination.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Key properties for Fluazifop-P-butyl are summarized below.

| Property | Value | Reference |

| IUPAC Name | butyl (R)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate | [5] |

| CAS Registry No. | 79241-46-6 | [5] |

| Molecular Formula | C₁₉H₂₀F₃NO₄ | [5] |

| Molecular Mass | 383.4 g/mol | [5] |

| Water Solubility | 1.0 - 1.1 mg/L (at 20 °C) | [7] |

| Vapor Pressure | 0.033 mPa (3 x 10⁻⁸ kPa) (at 20 °C) | [7] |

| Log Kow | 3.6 | AERU |

| Specific Gravity | 1.22 (at 20 °C) | [7] |

Data from the University of Hertfordshire's Aerospace Engineering and Research Unit (AERU) Pesticide Properties Database (PPDB) is denoted by "AERU".

Environmental Fate and Degradation

Fluazifop-P-butyl is generally not persistent in the environment due to its rapid degradation in soil and water. The primary degradation pathway involves the hydrolysis of the butyl ester to form the herbicidally active acid, fluazifop-P, which is then further degraded.

Degradation in Soil

In soil environments, the degradation of Fluazifop-P-butyl is a rapid process primarily mediated by microbial activity.[8][9][10] It has low persistence in moist soils, with a reported half-life of less than one week.[1][2] The ester is quickly hydrolyzed to fluazifop-P acid.[1][2] Studies comparing sterile and non-sterile soils confirm that microorganisms play a significant role in this degradation process.[9] The fluazifop-P acid metabolite is also of low persistence.[1] It can be further biodegraded to 2-hydroxy-5-trifluoromethyl-pyridine (TFMP).[8][10][11] While photolysis on soil surfaces can occur, it is not considered a major route of degradation, with a much longer half-life compared to microbial breakdown.[6]

| Compartment | Process | Half-life (DT₅₀) | Conditions | Reference |

| Soil (Moist) | Microbial Degradation | < 1 week | Field/Lab | [1][2] |

| Soil (Loam) | Microbial Degradation | 17 - 26 hours | Lab, 20°C, aerobic | [11] |

| Soil | Photolysis | 116 days | Lab, irradiated | [6] |

| Soil (Control) | Abiotic Degradation | 272 days | Lab, dark | [6] |

Degradation in Water

In aquatic systems, Fluazifop-P-butyl is rapidly broken down by hydrolysis to form fluazifop-P acid.[1][2] The rate of hydrolysis is highly dependent on pH. The compound is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions.[5][9] It is relatively stable to photolysis in water.[1][2]

| Process | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | 29 hours - 2.5 days | pH 9, 25°C | [5][9] |

| Hydrolysis | 78 days | pH 7, 25°C | [5] |

| Hydrolysis | Stable | pH 4 / pH 5, 25°C | [5][9] |

| Photolysis | 6.0 days | pH 5, 25°C | [5] |

| Photolysis | Stable | General | [1][7] |

Primary Degradation Pathway

The principal degradation route for Fluazifop-P-butyl in both soil and water involves a two-step process. First, the parent ester is hydrolyzed to fluazifop-P acid. Subsequently, the acid is cleaved to form the terminal metabolite TFMP.

Mobility in the Environment

Adsorption and Leaching

Fluazifop-P-butyl itself demonstrates low to moderate mobility in soils.[1][2] However, its primary degradation products, fluazifop-P acid and TFMP, exhibit low sorption to soil particles.[8][11] This low affinity for soil, combined with their persistence relative to the parent compound, indicates a high risk of these metabolites leaching through the soil profile and potentially contaminating groundwater and drainage water, especially after precipitation events.[8][10]

| Compound | Parameter | Value | Soil Type | Interpretation | Reference |

| Fluazifop-P-butyl | Kd (mL g⁻¹) | 41.4 | Not specified | Low to Moderate Mobility | [4] |

| TFMP | Kd (mL g⁻¹) | 0.3 - 1.4 | Loamy | High Mobility | [11] |

| Fluazifop-P Acid | Sorption | Low | Loamy | High Mobility | [8][11] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a pesticide's environmental fate. Below are summaries of typical protocols used in studies of Fluazifop-P-butyl.

Soil Degradation Study (Aerobic)

This type of study aims to determine the rate of degradation of a substance in soil under controlled aerobic conditions.

-

Soil Collection and Preparation: Collect soil from relevant agricultural fields (e.g., loamy soils). Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Sterilization (for abiotic control): For control samples, sterilize soil, typically by autoclaving or gamma irradiation, to distinguish between microbial and chemical degradation.[9]

-

Fortification: Treat the soil samples with a known concentration of Fluazifop-P-butyl (e.g., 10 mg/kg).[9] For analytical validation, a separate set of control soil samples is fortified with the parent compound and its expected metabolites (fluazifop-P acid, TFMP) at the limit of quantification (LOQ).[12]

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C) for a defined period (e.g., two months).[9][11] Ensure aerobic conditions are maintained.

-

Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extraction: Extract the samples using an appropriate solvent mixture. A common procedure involves shaking the soil with a solution of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer (pH 5.5), followed by centrifugation.[13]

-

Analysis: Analyze the extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of Fluazifop-P-butyl and its degradation products over time.[13]

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) by fitting the concentration data to a first-order kinetics model.[11]

Hydrolysis Study

This protocol assesses the abiotic degradation of a substance in water at different pH levels.

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values, typically pH 4 or 5 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).[5]

-

Fortification: Add a known concentration of radiolabeled or non-labeled Fluazifop-P-butyl to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for up to 30 days.[5]

-

Sampling: Collect samples at regular intervals.

-

Analysis: Directly analyze the aqueous samples using LC-MS/MS or another suitable chromatographic technique to measure the concentration of the parent compound and the formation of the primary hydrolytic product, fluazifop-P acid.[14]

-

Data Analysis: Determine the hydrolysis rate and half-life at each pH level.

Analytical Method Workflow

The quantification of Fluazifop-P-butyl and its metabolites in environmental samples is predominantly performed using LC-MS/MS. The workflow ensures sensitivity and selectivity.

Conclusion

Fluazifop-P-butyl is a non-persistent herbicide in the environment. Its environmental fate is characterized by rapid microbial and chemical degradation.

-

In Soil: It undergoes rapid microbial degradation to fluazifop-P acid, with a half-life often less than one week.[1][2]

-

In Water: It is quickly hydrolyzed to fluazifop-P acid, a process that is significantly accelerated by alkaline conditions.[1][5]

-

Mobility Concern: While the parent compound has low mobility, its primary degradation products, fluazifop-P acid and TFMP, are weakly sorbed to soil and are more mobile.[8][11] This creates a potential for these metabolites to leach into groundwater, necessitating their inclusion in water quality monitoring programs in areas of high usage.[8][10]

The data indicates that the primary environmental exposure concern is not with the parent compound, but rather with its more mobile and persistent degradation products.

References

- 1. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 2. Page loading... [guidechem.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. fs.usda.gov [fs.usda.gov]

- 8. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

The Metabolic Fate of Fluazifop-P: A Technical Guide to its Transformation in Target and Non-Target Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazifop-P-butyl (B166164) is a selective post-emergence herbicide effective against a wide range of annual and perennial grass weeds. Its selectivity and efficacy are intrinsically linked to its metabolic fate within different plant species. This technical guide provides an in-depth exploration of the metabolic pathways of Fluazifop-P in both susceptible (target) and tolerant or resistant (non-target) plants. We will delve into the key enzymatic reactions that govern its transformation, present comparative quantitative data, and provide detailed experimental protocols for the analysis of its metabolism. This guide is intended to be a valuable resource for researchers in the fields of herbicide science, plant biochemistry, and weed management.

Introduction: The Basis of Fluazifop-P Selectivity

Fluazifop-P-butyl is an aryloxyphenoxypropionate herbicide that targets the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis.[1][2][3][4] Inhibition of ACCase leads to a cessation of lipid production, ultimately resulting in the death of susceptible grass species. The selectivity of Fluazifop-P-butyl between sensitive grasses and tolerant broadleaf crops, as well as the development of resistance in formerly susceptible weeds, is primarily determined by the rate and pathway of its metabolism.

Upon entering the plant, the inactive ester prodrug, Fluazifop-P-butyl, is rapidly hydrolyzed to its herbicidally active form, fluazifop (B150276) acid.[5] The subsequent metabolic detoxification of fluazifop acid is the critical determinant of plant response. In tolerant and resistant species, fluazifop acid is rapidly converted into non-toxic metabolites, whereas in susceptible species, this detoxification process is significantly slower, allowing the active acid to accumulate and inhibit ACCase.

Metabolic Pathways of Fluazifop-P

The metabolism of Fluazifop-P can be broadly categorized into two phases. Phase I involves the initial modification of the molecule, primarily through hydroxylation and ether cleavage, while Phase II involves the conjugation of the modified products with endogenous molecules to increase their water solubility and facilitate sequestration or further degradation.

Target Species (Susceptible Grasses)

In susceptible grass species, the metabolic breakdown of fluazifop acid is slow. The primary metabolic steps are:

-

De-esterification: The rapid conversion of Fluazifop-P-butyl to the active fluazifop acid.

-

Slow Detoxification: Limited and slow hydroxylation and ether cleavage of fluazifop acid.

-

Minimal Conjugation: Inefficient conjugation of fluazifop acid and its metabolites.

This leads to the accumulation of the phytotoxic fluazifop acid at the site of action, resulting in herbicidal effects.

Non-Target Species (Tolerant Crops and Resistant Weeds)

In non-target species, the detoxification of fluazifop acid is significantly more efficient and proceeds through several key pathways:

-

De-esterification: Similar to target species, Fluazifop-P-butyl is rapidly converted to fluazifop acid.

-

Rapid Detoxification: This is the key differentiator. Non-target species employ a robust enzymatic defense system, primarily involving:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze the hydroxylation of the pyridinyl ring of fluazifop acid.

-

Glutathione (B108866) S-Transferases (GSTs): GSTs facilitate the conjugation of fluazifop acid or its hydroxylated metabolites with glutathione, a key step in detoxification.

-

-

Further Degradation and Sequestration: The conjugated products are further metabolized and sequestered into the vacuole, effectively removing them from the cytoplasm and preventing them from reaching the target enzyme.

The enhanced metabolic rate in non-target species prevents the accumulation of phytotoxic fluazifop acid, thereby conferring tolerance or resistance.

Quantitative Analysis of Fluazifop-P Metabolism

The differential metabolism of Fluazifop-P between target and non-target species can be quantified by measuring the levels of the parent compound and its metabolites over time, as well as by assessing the activity of the key metabolizing enzymes.

Table 1: Comparative Metabolite Levels in Susceptible vs. Resistant Goosegrass (Eleusine indica) 7 Days After Treatment

| Metabolite/Compound | Molecular Weight (m/z) | Relative Abundance (Resistant/Susceptible Ratio) | Putative Identification |

| Fluazifop Acid Conjugate 1 | 788 | 26.5 | Glutathione Conjugate Derivative |

| Fluazifop Acid Conjugate 2 | 623 | 15.8 | Glucose Conjugate Derivative |

| Fluazifop Acid Conjugate 3 | 593 | 12.3 | Malonyl-Glucose Conjugate |

| Hydroxylated Fluazifop Acid | 344 | 8.7 | Product of P450 activity |

| Fluazifop Acid | 328 | 1.2 | Active Herbicide |

| 5-trifluoromethyl-2-pyridone | 162 | 0.49 | Degradation Product |

Data adapted from a study on resistant and susceptible goosegrass. The R/S ratio indicates a significantly higher accumulation of detoxified metabolites in the resistant biotype.[6]

Table 2: Enzyme Kinetic Parameters for Glutathione S-Transferase (GST) in Susceptible and Resistant Goosegrass

| Parameter | Susceptible Biotype | Resistant Biotype |

| Km for GSH (mM) | 0.45 | 0.15 |

| Km for CDNB (mM) | 1.2 | 0.5 |

| Vmax (nmol/min/mg protein) | No significant difference | No significant difference |

This data suggests that the GST enzymes in the resistant biotype have a higher affinity for both glutathione (GSH) and the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), indicating a more efficient conjugation process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Fluazifop-P metabolism.

Extraction and Analysis of Fluazifop-P and its Metabolites from Plant Tissue

This protocol describes a general method for the extraction and quantification of Fluazifop-P and its metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Plant tissue (leaf, stem, root)

-

Liquid nitrogen

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Centrifuge tubes (50 mL)

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at specified time points after Fluazifop-P-butyl application.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 1 g of the powdered tissue into a 50 mL centrifuge tube.

-

Add 10 mL of 80% acetonitrile (ACN) in water containing 0.1% formic acid.

-

Homogenize the sample for 1-2 minutes.

-

Sonicate the sample in an ultrasonic bath for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction step with another 10 mL of the extraction solvent.

-

Pool the supernatants.

-

-

Sample Cleanup (if necessary):

-

For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

-

-

Analysis by HPLC-MS/MS:

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) onto the HPLC-MS/MS system.

-

HPLC Conditions (example):

-

Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5% B to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites.

-

Optimize MRM transitions and collision energies for Fluazifop-P, fluazifop acid, and expected metabolites.

-

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of Fluazifop-P, fluazifop acid, and any available metabolite standards.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the activity of GST by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Plant tissue

-

Extraction buffer: 0.1 M potassium phosphate (B84403) buffer (pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., 1 g) in 5 mL of ice-cold extraction buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Assay Mixture:

-

In a cuvette or a well of a microplate, prepare the reaction mixture containing:

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

GSH (final concentration of 1 mM)

-

Plant extract (containing a known amount of protein, e.g., 20-50 µg)

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding CDNB to a final concentration of 1 mM.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GS-DNB conjugate.

-

-

Calculation of GST Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the molar extinction coefficient of the GS-DNB conjugate (ε = 9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity.

-

Activity (µmol/min/mg protein) = (ΔA340/min) / (9.6 * mg protein in the reaction)

-

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Fluazifop-P in Plants

Caption: Comparative metabolic pathways of Fluazifop-P in target and non-target species.

Experimental Workflow for Fluazifop-P Metabolism Analysis

Caption: A typical experimental workflow for the analysis of Fluazifop-P metabolism in plants.

Relationship Between Metabolism and Herbicide Resistance

Caption: The pivotal role of metabolism in determining the outcome of Fluazifop-P application.

Conclusion

The metabolic fate of Fluazifop-P is a complex and dynamic process that is central to its herbicidal activity and selectivity. Understanding the enzymatic machinery responsible for its detoxification in different plant species is crucial for the development of more effective and sustainable weed management strategies. The methodologies and data presented in this guide provide a framework for researchers to further investigate the intricacies of Fluazifop-P metabolism and to address the ongoing challenge of herbicide resistance in agriculture.

References

- 1. Comparative Transcriptome Analysis Revealing the Different Germination Process in Aryloxyphenoxypropionate-Resistant and APP-Susceptible Asia Minor Bluegrass (Polypogon fugax) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Effect of fluazifop-p-butyl treatment on pigments and polyamines level within tissues of non-target maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. Metabolism of Fluazifop-P-butyl in Resistant Goosegrass (Eleusine indica) in Taiwan | Weed Science | Cambridge Core [cambridge.org]

The Rise and Resistance of a Herbicide Class: An In-depth Technical Guide to Aryloxyphenoxypropionates

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the history, development, mechanism of action, and analytical protocols related to aryloxyphenoxypropionate (APP) herbicides. This class of selective, post-emergence graminicides has been a cornerstone of global agriculture for decades, and understanding its evolution is critical for developing new weed management strategies.

A Historical Perspective: From Discovery to Commercialization

The journey of aryloxyphenoxypropionate herbicides, often referred to as "fops," began in the 1960s. Scientists at Hoechst in Germany, while modifying the structure of the phenoxy herbicide 2,4-D, discovered the first generation of these compounds. A significant milestone was the determination of the parent ring structure in 1971, which paved the way for the synthesis of a multitude of derivatives with enhanced activity and selectivity.

These herbicides are prized for their ability to control a wide range of annual and perennial grasses in broad-leaved crops. Their development marked a significant advancement in selective weed control, offering farmers a powerful tool to manage grassy weeds post-emergence. Commercialized APP herbicides are typically formulated as esters to improve their absorption by weeds.

Mechanism of Action: Targeting the Engine of Fatty Acid Synthesis

The herbicidal activity of aryloxyphenoxypropionates stems from their specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[1] By blocking ACCase, APP herbicides halt the production of fatty acids, which are essential for building and maintaining cell membranes. This disruption of membrane integrity leads to a cascade of cellular failures and ultimately, the death of the plant.

The selectivity of APP herbicides is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. Most dicotyledonous plants possess a version of ACCase that is insensitive to this class of herbicides.[2] The herbicidal activity is stereospecific, with the R(-)-isomer being the biologically active form that effectively inhibits the target enzyme.

Quantitative Efficacy of Aryloxyphenoxypropionate Herbicides

The potency of APP herbicides is quantified using two key metrics: the half-maximal inhibitory concentration (IC₅₀) and the 50% growth reduction (GR₅₀). The IC₅₀ value represents the concentration of a herbicide required to inhibit the activity of the ACCase enzyme by 50% in vitro, with lower values indicating higher potency.[1] The GR₅₀ value, on the other hand, is the dose of a herbicide required to reduce the growth of a plant by 50% in whole-plant bioassays.[1]

The following tables summarize the IC₅₀ and GR₅₀ values for several common APP herbicides against various weed species. It is important to note that these values can vary depending on the specific experimental conditions and the resistance profile of the weed biotype.

| Herbicide | Weed Species | Biotype | IC₅₀ (µM) |

| Metamifop | Leptochloa chinensis | Susceptible | - |

| Metamifop | Leptochloa chinensis | Resistant (Maros) | - |

| Quizalofop-P-ethyl | Echinochloa crus-galli | Susceptible | 0.041 |

| Compound QPP-7 | Echinochloa crus-galli | Susceptible | 0.055 |

Note: Specific IC₅₀ values for Metamifop were not available in the search results.

| Herbicide | Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Index |

| Metamifop | Leptochloa chinensis | Susceptible | 11.03 | - |

| Metamifop | Leptochloa chinensis | Resistant (Maros) | 41.13 | 3.73 |

| Cyhalofop-butyl | Leptochloa chinensis | Susceptible | 44.86 | - |

| Cyhalofop-butyl | Leptochloa chinensis | Resistant (Maros) | 78.96 | 1.76 |

Experimental Protocols

In Vitro ACCase Inhibition Assay

This assay measures the inhibitory effect of a herbicide on the activity of the ACCase enzyme extracted from plant tissue. Two common methods are the radioisotope-based assay and the malachite green colorimetric assay.

Protocol: Malachite Green Colorimetric Assay [3][4]

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., young leaves) in an extraction buffer (e.g., 0.1 M Tricine-KOH pH 8.3, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 1 mM DTT, 1 mM PMSF).

-

Centrifuge the homogenate to pellet cellular debris.

-

The supernatant containing the crude enzyme extract is used for the assay.

-

-

Assay Reaction:

-

In a microplate, combine the enzyme extract with a reaction buffer containing ATP, MgCl₂, NaHCO₃, and the test herbicide at various concentrations.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 32°C).

-

-

Phosphate (B84403) Detection:

-

Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the ACCase-catalyzed reaction.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each herbicide concentration relative to a no-herbicide control.

-

Plot the inhibition percentage against the herbicide concentration to determine the IC₅₀ value.

-

Whole-Plant Herbicide Efficacy Bioassay

This bioassay evaluates the effect of a herbicide on the growth of whole plants under controlled environmental conditions.

Protocol: Greenhouse Pot Assay [5][6]

-

Plant Material:

-

Grow weed seedlings from seed in pots containing a suitable growing medium.

-

Thin seedlings to a uniform number per pot.

-

-

Herbicide Application:

-

Apply the herbicide at a range of doses to the plants at a specific growth stage (e.g., 2-4 leaf stage).

-

Use a calibrated sprayer to ensure uniform application.

-

Include an untreated control group.

-

-

Growth Conditions:

-

Maintain the plants in a greenhouse with controlled temperature, light, and humidity.

-

Water the plants as needed.

-

-

Efficacy Assessment:

-

After a set period (e.g., 21 days), visually assess the plants for injury (e.g., chlorosis, necrosis, stunting).

-

Harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each herbicide dose relative to the untreated control.

-

Use a log-logistic dose-response curve to calculate the GR₅₀ value.

-

Detection of ACCase Gene Mutations

Mutations in the ACCase gene can confer resistance to APP herbicides. Several molecular techniques can be used to detect these mutations.

Protocol: PCR and Gene Sequencing [7][8][9]

-

Genomic DNA Extraction:

-

Extract genomic DNA from the leaf tissue of susceptible and potentially resistant weed biotypes.

-

-

PCR Amplification:

-

Amplify the region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain) using specific primers.

-

-

DNA Sequencing:

-

Sequence the PCR products.

-

Align the sequences from the resistant and susceptible biotypes to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

-

Visualizing the Core Concepts

To further elucidate the key processes involved in the action and development of aryloxyphenoxypropionate herbicides, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of aryloxyphenoxypropionate herbicide action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bioone.org [bioone.org]

- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cambridge.org [cambridge.org]

- 7. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 8. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

Fluazifop-P in the Soil Matrix: A Technical Guide to Sorption and Desorption Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-P, the herbicidally active R-enantiomer of fluazifop, is a post-emergence graminicide widely used in agriculture. Its environmental fate, particularly its interaction with soil, is a critical aspect of its risk assessment and effective use. This technical guide provides an in-depth analysis of the sorption and desorption characteristics of Fluazifop-P in various soil types. Understanding these processes is paramount for predicting its mobility, bioavailability, and potential for leaching into groundwater.

Fluazifop-P is primarily available in the environment as the degradation product of its esterified form, Fluazifop-P-butyl (FPB). In the soil, FPB undergoes rapid hydrolysis to the active acid form, Fluazifop-P (FP).[1][2][3][4][5] This transformation is a key step in its environmental pathway, and therefore, the sorption-desorption behavior of the acid metabolite is of primary interest.

This guide summarizes available quantitative data, details experimental protocols for assessing sorption and desorption, and provides visualizations of the key processes and workflows.

Data Presentation: Sorption and Desorption Parameters

The interaction of Fluazifop-P with soil is quantified by sorption (Kd) and organic carbon-normalized sorption (Koc) coefficients. While extensive data for a wide range of soil types are limited in publicly available literature, this section presents a summary of reported values for Fluazifop-P and its parent compound, Fluazifop-P-butyl, to provide a comparative overview.

Table 1: Soil Sorption Coefficients for Fluazifop-P

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (mL/g) | Koc (mL/g) | Source |

| Not Specified | Not Specified | Not Specified | Not Specified | 7.1 | Not Specified | AERU Database |

Table 2: Soil Sorption Coefficients for Fluazifop-P-butyl (Parent Compound)

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Freundlich Kf ((mg/kg)/(mg/L)^n) | Freundlich n | Koc (mL/g) | Source |

| Sandy Clay Loam | 0.84 | 18.0 | 7.8 | Not Specified | Not Specified | 1914.3 | (Eman A. et al., 2025) |

| Clayey Soil | 1.25 | 48.5 | 8.1 | Not Specified | Not Specified | 2142.3 | (Eman A. et al., 2025) |

Note: The sorption of Fluazifop-P in loamy soils has been described as "small," suggesting a high potential for mobility.[1][2][3][4] The higher Koc values for the parent compound, Fluazifop-P-butyl, indicate stronger sorption compared to what is expected for the more polar acid metabolite.

Factors Influencing Sorption and Desorption

The sorption and desorption of Fluazifop-P in soil are influenced by a combination of soil properties and the physicochemical characteristics of the herbicide.

Soil Properties:

-

Organic Matter: Soil organic matter is a primary sorbent for many pesticides. For acidic herbicides like Fluazifop-P, the degree of sorption is often correlated with the organic carbon content of the soil.

-

Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, can contribute to the sorption of pesticides.

-

Soil pH: The pH of the soil solution influences the ionization state of Fluazifop-P, which is a weak acid. At higher pH values, Fluazifop-P will be more anionic, potentially leading to repulsion from negatively charged soil colloids and thus lower sorption. Conversely, at lower pH, the neutral form will dominate, which may lead to increased sorption.

Fluazifop-P Properties:

-

Acidic Nature: As a carboxylic acid, the speciation of Fluazifop-P is pH-dependent, which directly impacts its interaction with soil surfaces.

-

Water Solubility: The relatively high water solubility of Fluazifop-P contributes to its potential for leaching in the soil profile.

Experimental Protocols

The determination of Fluazifop-P sorption and desorption coefficients is typically performed using the batch equilibrium method, as outlined in the OECD Guideline 106.

Batch Equilibrium Sorption Study

This method involves equilibrating a known concentration of Fluazifop-P in an aqueous solution with a specific amount of soil.

Materials:

-

Analytical standard of Fluazifop-P

-

Radiolabeled ¹⁴C-Fluazifop-P (optional, for ease of quantification)

-

Test soils with characterized properties (pH, organic carbon, texture, cation exchange capacity)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Liquid Scintillation Counter (for radiolabeled compound)

Procedure:

-

Soil Preparation: Air-dry the soil samples and sieve them to < 2 mm.

-

Solution Preparation: Prepare a stock solution of Fluazifop-P in 0.01 M CaCl₂. Create a series of working solutions of varying concentrations.

-

Equilibration: Add a known mass of soil to each centrifuge tube. Add a specific volume of the Fluazifop-P working solution to each tube to achieve the desired soil-to-solution ratio.

-

Shaking: Place the tubes on an orbital shaker and agitate for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

-

Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of Fluazifop-P remaining in the solution using an appropriate analytical method.

-

Calculation: The amount of Fluazifop-P sorbed to the soil is calculated by subtracting the concentration in the equilibrium solution from the initial concentration. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of Fluazifop-P in the soil to the concentration in the aqueous phase at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Desorption Study

Desorption experiments are conducted sequentially after the sorption phase to assess the reversibility of the binding.

Procedure:

-

After the sorption equilibration and analysis, a portion of the supernatant is removed.

-

An equal volume of fresh 0.01 M CaCl₂ solution (without Fluazifop-P) is added to the centrifuge tube.

-

The tubes are re-sealed and shaken for the same equilibration period.

-

The tubes are centrifuged, and the concentration of Fluazifop-P in the supernatant is determined.

-

This process can be repeated for several cycles to assess the extent of desorption over time.

Analytical Quantification of Fluazifop-P

Accurate quantification of Fluazifop-P in soil and water samples is crucial. The Syngenta Crop Method GRM044.03A is a validated method for this purpose.

Method Summary:

-

Extraction: Soil samples are extracted with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.

-

Analysis: The extracts are analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Quantification: Fluazifop-P is quantified using a stable isotope-labeled internal standard.

Visualizations

The following diagrams illustrate the conceptual framework of Fluazifop-P's fate in soil and the experimental workflow for its analysis.

Conclusion